molecular formula C10H9ClN2O2 B3092728 Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate CAS No. 1234616-54-6

Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B3092728
CAS No.: 1234616-54-6
M. Wt: 224.64 g/mol
InChI Key: FZLIKESWMDCRJK-UHFFFAOYSA-N
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Description

Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a versatile chemical scaffold in medicinal chemistry and drug discovery research. It belongs to the pyrazolopyridine family of heterocyclic compounds, which are rigid, planar structures known to be privileged scaffolds in combinatorial library design . The chlorine atom and ester functional group on its core structure make it a valuable synthetic intermediate for further derivatization, such as in palladium-catalyzed cross-coupling reactions or functional group transformations, to create a diverse array of novel compounds for biological screening . Pyrazolo[1,5-a]pyridine derivatives have been identified as key structural motifs in compounds with significant protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Research into related pyrazolopyrimidine and pyrazolopyridine compounds has shown potent activity against kinases such as CK2, EGFR, B-Raf, and MEK, which are important targets in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural similarity of this compound suggests its potential utility as a starting point for developing new therapeutic agents in these areas. Additionally, a closely related structure, a pyrazolo[1,5-a]pyridine-3-carboxamide, has been documented in patents for its anti-tubercular properties, highlighting the potential of this chemical class in infectious disease research . Researchers can use this compound to explore structure-activity relationships (SAR) and optimize pharmacological properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLIKESWMDCRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224065
Record name Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-54-6
Record name Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions for ester hydrolysis.

Major Products Formed

    Substituted Derivatives: Products with various functional groups replacing the chlorine atom.

    Oxidized or Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.

    Carboxylic Acid: Formed from the hydrolysis of the ethyl ester group.

Mechanism of Action

The mechanism of action of Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Activities
This compound C₁₀H₉ClN₂O₂ 224.64 6-Cl Purity: >98%; pharmacological potential
Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.10 6-Br Enhanced halogen bonding
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.09 4-Br Density: 1.60 g/cm³; low pKa
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.10 7-Br Purity: >98%
Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate C₁₈H₁₈N₂O₂ 294.35 6-Me, 2-p-tolyl Crystal packing via C–H⋯O bonds

Key Findings and Implications

Substituent Effects: Chlorine and bromine analogs differ in molecular weight and electronic properties, impacting solubility and reactivity. Bromo derivatives may exhibit stronger intermolecular interactions but lower thermal stability .

Structural Diversity :

  • Heterocyclic core variations (e.g., imidazo vs. pyrazolo) alter hydrogen-bonding capacity and metabolic pathways, influencing drug-likeness .

Comparative studies with bromo or methylated analogs could guide lead optimization .

Biological Activity

Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • CAS Registry Number : 1234616-54-6

This compound exhibits biological activity primarily through its interaction with various protein kinases. It has been identified as a potential inhibitor of AXL and c-MET kinases, which are implicated in numerous cancers. By selectively inhibiting these kinases, the compound may disrupt signaling pathways that promote tumor growth and metastasis .

Biological Activities

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and L929 (fibroblast) cells .
    • A recent study reported that specific analogs of pyrazolo[1,5-a]pyridine derivatives exhibited IC50 values less than 50 µM against various cancer cell lines, indicating potent anticancer properties .
  • Enzymatic Inhibition :
    • This compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes. The compound's structure allows it to interact effectively with target enzymes, leading to reduced inflammation markers in vitro .
  • Photophysical Properties :
    • The compound also displays interesting photophysical properties, making it suitable for applications as a fluorescent marker in biological systems. Its ability to function as a lipid droplet biomarker has been explored in cancer research .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HeLa cells demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to apoptosis induction as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Enzymatic Activity

In another study focusing on inflammatory responses, this compound was shown to inhibit NF-κB activation in LPS-stimulated macrophages with an IC50 value of approximately 30 µM. This suggests its potential utility as an anti-inflammatory agent.

Data Tables

Activity IC50 Value (µM) Cell Line/Model Reference
Anticancer<50HeLa
Anti-inflammatory30LPS-stimulated macrophages
Enzymatic inhibition<50Various enzyme assays

Q & A

Q. What are the established synthetic routes for Ethyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core. For example, analogous pyrazolo[1,5-a]pyridine derivatives are synthesized via multi-step reactions starting from hydrazine precursors and halogenated intermediates. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly affect regioselectivity and yield. Purification often employs column chromatography or recrystallization . Key Steps :
  • Cyclization under reflux (e.g., THF at 60–80°C).
  • Chlorination using Vilsmeier reagents or POCl₃ for introducing the chloro substituent .
  • Esterification via ethyl chloroformate or transesterification.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry. For instance, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data (≤ 0.8 Å) ensures accurate bond-length and angle measurements, critical for confirming the chloro and ester group placements .
  • LC-MS : Monitors reaction progress and confirms molecular weight (e.g., [M+H]+ = 225.63 for C₉H₈ClN₃O₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for pyrazolo[1,5-a]pyridine derivatives under nucleophilic substitution?

  • Methodological Answer : Discrepancies often arise from solvent effects or competing pathways. For example:
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents may stabilize carbocation intermediates (SN1).
  • Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) show lower reactivity at the 6-chloro position due to steric hindrance from the pyridine ring.
    Comparative kinetic studies using deuterated solvents or isotopic labeling can clarify mechanistic pathways .

Q. How does the electronic nature of the pyrazolo[1,5-a]pyridine scaffold influence its utility in designing kinase inhibitors?

  • Methodological Answer : The electron-deficient pyridine ring enhances π-π stacking with kinase ATP-binding pockets. Computational modeling (e.g., DFT or docking studies) reveals:
  • The 6-chloro group increases electrophilicity, improving interactions with catalytic lysine residues.
  • The ester moiety at position 2 allows prodrug strategies (e.g., hydrolysis to carboxylic acid for enhanced solubility).
    Structure-activity relationship (SAR) studies on analogous compounds (e.g., ethyl 6-bromo derivatives) show a 10–50% increase in IC₅₀ values compared to chloro-substituted analogs .

Q. What crystallographic challenges arise in resolving twinned or high-disorder structures of this compound, and how are they addressed?

  • Methodological Answer :
  • Twinning : Common in pyrazolo[1,5-a]pyridine derivatives due to planar stacking. SHELXL’s TWIN/BASF commands refine twin laws, while merging data from multiple crystals improves completeness .
  • Disorder : Chloro and ester groups may exhibit positional disorder. Restraints (e.g., DELU in SHELX) stabilize refinement, and low-temperature data collection (100 K) reduces thermal motion artifacts .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate
Reactant of Route 2
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Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate

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